Methyl 3-(4-chlorophenoxy)-4-nitrobenzoate
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Overview
Description
Methyl 3-(4-chlorophenoxy)-4-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of a methyl ester group, a chlorophenoxy group, and a nitro group attached to a benzoate ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-chlorophenoxy)-4-nitrobenzoate typically involves the esterification of 3-(4-chlorophenoxy)-4-nitrobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for efficient large-scale production while maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-chlorophenoxy)-4-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and methanol in the presence of a strong acid or base.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products Formed
Reduction: 3-(4-chlorophenoxy)-4-aminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-(4-chlorophenoxy)-4-nitrobenzoic acid and methanol.
Scientific Research Applications
Methyl 3-(4-chlorophenoxy)-4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(4-chlorophenoxy)-4-nitrobenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to changes in cellular function. The nitro group can undergo reduction to form reactive intermediates that may interact with biomolecules, while the chlorophenoxy group can participate in binding interactions with proteins.
Comparison with Similar Compounds
Methyl 3-(4-chlorophenoxy)-4-nitrobenzoate can be compared to other similar compounds such as:
Methyl 3-(4-bromophenoxy)-4-nitrobenzoate: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.
Methyl 3-(4-methylphenoxy)-4-nitrobenzoate: Contains a methyl group instead of chlorine, leading to different chemical and biological properties.
Methyl 3-(4-chlorophenoxy)-4-aminobenzoate:
Properties
CAS No. |
931414-11-8 |
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Molecular Formula |
C14H10ClNO5 |
Molecular Weight |
307.68 g/mol |
IUPAC Name |
methyl 3-(4-chlorophenoxy)-4-nitrobenzoate |
InChI |
InChI=1S/C14H10ClNO5/c1-20-14(17)9-2-7-12(16(18)19)13(8-9)21-11-5-3-10(15)4-6-11/h2-8H,1H3 |
InChI Key |
NAWNAXMDTDLJPC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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